molecular formula C7H7ClN2O2 B065981 Methyl 6-amino-4-chloropyridine-2-carboxylate CAS No. 179555-07-8

Methyl 6-amino-4-chloropyridine-2-carboxylate

Cat. No.: B065981
CAS No.: 179555-07-8
M. Wt: 186.59 g/mol
InChI Key: GSECHTJAODUARZ-UHFFFAOYSA-N
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Description

Methyl 6-amino-4-chloropyridine-2-carboxylate is an organic compound with the molecular formula C7H7ClN2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Scientific Research Applications

Methyl 6-amino-4-chloropyridine-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

    Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.

    Biological Research: It serves as a building block for the synthesis of bioactive molecules that can be used in various biological assays.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-amino-4-chloropyridine-2-carboxylate can be synthesized through several methods. One common approach involves the chlorination of methyl 6-amino-2-pyridinecarboxylate. The reaction typically uses thionyl chloride or phosphorus oxychloride as chlorinating agents under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is then subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-4-chloropyridine-2-carboxylate undergoes several types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.

Major Products

    Nucleophilic substitution: Products include various substituted pyridine derivatives.

    Oxidation: Products include nitro or nitroso pyridine derivatives.

    Reduction: Products include amines or alcohols derived from the original compound.

Mechanism of Action

The mechanism of action of methyl 6-amino-4-chloropyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary based on the derivative being studied. For example, derivatives designed to target neurological conditions may interact with neurotransmitter receptors or enzymes involved in neurotransmitter synthesis.

Comparison with Similar Compounds

Methyl 6-amino-4-chloropyridine-2-carboxylate can be compared with other similar compounds, such as:

    Methyl 6-amino-2-pyridinecarboxylate: Lacks the chlorine substituent, leading to different reactivity and applications.

    Methyl 4-chloro-2-pyridinecarboxylate:

    6-Amino-4-chloropyridine-2-carboxylic acid: The carboxylic acid derivative, which has different solubility and reactivity properties.

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical modifications and applications.

Properties

IUPAC Name

methyl 6-amino-4-chloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-12-7(11)5-2-4(8)3-6(9)10-5/h2-3H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSECHTJAODUARZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CC(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432521
Record name Methyl 6-amino-4-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179555-07-8
Record name Methyl 6-amino-4-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-amino-4-chloropyridine-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Chloropyridine-2,6-dicarboxylic acid, dimethyl ester (230 mg, 1 mmol) was converted to the monoacyl hydrazide by adding one-half equivalent of anyhydrous hydrazine. The monohydrazide was converted to the monoacyl azide by the methodology described in step B of Example 35. The title compound was obtained by applying the methodology described in step C of Example 35.
Quantity
230 mg
Type
reactant
Reaction Step One
[Compound]
Name
monoacyl hydrazide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
monohydrazide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
monoacyl azide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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